Orthochrome T
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6270-81-1 |
|---|---|
Molecular Formula |
C25H27IN2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Isomeric SMILES |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
Canonical SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Other CAS No. |
6270-81-1 |
Origin of Product |
United States |
Preparation Methods
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
Chemical Reactions Analysis
Degradation Pathways
Azo dyes undergo reductive cleavage of the -N=N- bond, forming aromatic amines, some of which are carcinogenic (e.g., benzidine derivatives) . Key mechanisms include:
-
Enzymatic Reduction : Liver cytochrome P450 enzymes mediate N-hydroxylation, forming reactive electrophiles (e.g., nitrenium ions) that bind DNA .
-
Microbial/Acidic Reduction : Anaerobic bacteria or acidic environments reduce azo bonds to amines, a process critical in environmental detoxification .
Degradation Products :
| Azo Dye | Degradation Product | Carcinogenicity |
|---|---|---|
| Benzidine-based | Benzidine | High |
| Mordant Orange 1 | p-Phenylenediamine derivatives | Moderate |
pH-Dependent Reactions
The stability of azo dyes varies with pH due to protonation/deprotonation of functional groups:
-
Acidic Conditions : Hydrazone or oxime linkages hydrolyze, releasing aldehydes/ketones .
-
Alkaline Conditions : Azo bonds may undergo nucleophilic attack, altering chromophore properties .
Example Hydrolysis :
Redox Reactions
Azo dyes participate in redox cycles influenced by cellular environments:
-
Oxidation : Reactive oxygen species (ROS) oxidize boronic acid groups to alcohols .
-
Reduction : High glutathione (GSH) levels in the cytosol reduce disulfide bonds or azo linkages .
Key Triggers :
| Cellular Compartment | Redox Environment | Reaction Example |
|---|---|---|
| Mitochondria | High ROS | Boronic acid → Alcohol |
| Cytosol | High GSH | Azo bond → Amines |
Environmental and Metabolic Fate
Scientific Research Applications
Radiotherapy Dosimetry
Overview
Orthochrome T has been utilized in film dosimetry systems, notably in the form of OrthoChromic OC-1 films. These films are designed for precise dose measurements in photon radiotherapy, offering advantages over traditional radiochromic films.
Key Findings
- Calibration and Performance : A study evaluated the OC-1 film's performance using a novel calibration procedure. The results indicated an average dose difference of 1.6% and a gamma passing rate of 100% when compared to ionization chambers, demonstrating the film's reliability for quality assurance (QA) in clinical settings .
- Dynamic Range and Energy Response : The OC-1 film exhibited a logarithmic response to varying doses, which is crucial for accurate dosimetry across different energy levels. This characteristic allows for effective measurements even at high doses, essential for modern radiotherapy techniques such as Volumetric Modulated Arc Therapy (VMAT) and Intensity-Modulated Radiation Therapy (IMRT) .
| Film Type | Average Dose Difference | Gamma Passing Rate | Application Area |
|---|---|---|---|
| OC-1 | 1.6% | 100% | Photon Radiotherapy QA |
| EBT3 | ~1.5% | Variable | General Radiotherapy |
Ultraviolet (UV) Radiation Measurement
Overview
Recent research has expanded the application of this compound to UV radiation dosimetry, particularly for far-UVC lighting systems. These systems are gaining traction due to their antimicrobial properties while posing minimal health risks to humans.
Key Findings
- Film Responsiveness : The OC-1 film was tested across various UV wavelengths, showing significant sensitivity to 254 nm light, which is commonly used in disinfection applications. The film's response was found to be highly dependent on the specific UV spectrum used during exposure .
- Practical Applications : The ability to analyze the film using reflected light rather than transmitted light allows for easier field use, including smartphone analysis for rapid dose assessment . This capability is particularly advantageous in environments where quick verification of UV exposure is necessary.
Photography and Imaging
Overview
Historically, this compound has been employed in photographic emulsions due to its sensitizing properties.
Key Findings
- Sensitization of Silver Halide Emulsions : Research indicates that this compound can effectively sensitize silver bromide emulsions, improving their responsiveness to light and enhancing image quality . This application remains relevant in specialized photography contexts where precise control over exposure is required.
Case Study 1: Clinical Application of OC-1 Films
In a clinical setting involving IMRT plans, OC-1 films were utilized to measure dose distributions accurately. The films were placed within solid water phantoms at specified depths to capture the dosimetry across various treatment plans. The results demonstrated that the OC-1 films provided consistent measurements comparable to established ion chamber readings, reinforcing their utility in clinical practice .
Case Study 2: Far-UVC Dosimetry
A study investigated the use of OC-1 films for monitoring far-UVC exposure in public spaces. By calibrating the films against specific UV sources, researchers were able to establish reliable exposure limits and ensure safety standards were met during the implementation of far-UVC lighting systems .
Mechanism of Action
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
Comparison with Similar Compounds
Technical Specifications
Performance in Research Studies
FLASH Radiotherapy :
this compound outperformed GAFchromic films in proton beam dosimetry at ultra-high dose rates (>40 Gy/s), showing minimal dose-rate dependence and higher linearity in the 1–50 Gy range . In contrast, GAFchromic EBT3 exhibited saturation effects above 40 Gy, while EBT-XD showed improved high-dose tolerance but lower sensitivity at lower doses .UV Exposure Mapping :
this compound’s UV-sensitive formulation allows precise quantification of beam profiles (e.g., 8 mm × 10 mm elliptical areas) without post-exposure processing, a feature absent in GAFchromic films .- Clinical Workflow: GAFchromic films are preferred for routine clinical use due to standardized calibration protocols and commercial availability.
Advantages and Limitations
- This compound: Advantages: Superior performance in FLASH conditions, UV compatibility, rapid single-scan calibration . Limitations: Limited commercial availability, narrower dose range for conventional radiotherapy .
GAFchromic Films :
Q & A
Q. What spectroscopic and chromatographic methods are optimal for characterizing Orthochrome T’s structural and purity profiles?
Methodological Answer: Begin with nuclear magnetic resonance (NMR) spectroscopy to analyze molecular structure, supplemented by infrared (IR) spectroscopy for functional group identification. High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) ensures purity assessment. Calibrate instruments using reference standards and validate results through triplicate runs to minimize experimental error . For trace impurities, employ gas chromatography (GC-MS) with sensitivity thresholds below 0.1% .
Q. How can researchers establish a baseline protocol for synthesizing this compound with high reproducibility?
Methodological Answer: Optimize reaction conditions (temperature, solvent, catalyst ratio) using design-of-experiment (DoE) frameworks. Document batch records with raw material traceability and environmental controls (e.g., humidity, light exposure). Validate reproducibility via interlab comparisons and statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported solubility data for this compound across solvent systems?
Methodological Answer: Conduct systematic solubility studies using standardized solvents (e.g., DMSO, ethanol, aqueous buffers) under controlled temperatures. Employ UV-Vis spectroscopy or gravimetric analysis to quantify saturation points. Use ANOVA to identify outliers and validate findings via independent replication. Cross-reference with Hansen solubility parameters to model solvent interactions .
Q. What experimental designs mitigate batch-to-batch variability in this compound’s photostability during long-term degradation studies?
Methodological Answer: Implement accelerated stability testing under ICH Q1A guidelines, varying light intensity and humidity. Use factorial designs to isolate degradation pathways (e.g., oxidation vs. hydrolysis). Monitor degradation products via LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include control batches with inert stabilizers to assess protective efficacy .
Q. How can researchers ethically address discrepancies between in vitro and in vivo toxicity profiles of this compound?
Methodological Answer: Reconcile data using translational models (e.g., organ-on-a-chip or 3D cell cultures) to bridge in vitro-in vivo gaps. Adhere to OECD guidelines for acute toxicity testing (e.g., LD50 determination) and ensure ethical oversight via Institutional Animal Care and Use Committees (IACUC). Publish negative results to avoid publication bias and update risk assessments iteratively .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?
Methodological Answer: Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. For high-throughput screens, apply false discovery rate (FDR) corrections. Open-source tools like R/Bioconductor provide reproducible workflows for dose-response analysis .
Q. How should researchers design a robust data management plan for multi-institutional this compound studies?
Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data entry and version control. Store raw spectra and chromatograms in centralized repositories (e.g., Zenodo) with DOI assignments. Establish data-sharing agreements compliant with GDPR or HIPAA for sensitive datasets .
Ethical and Validation Considerations
Q. What strategies ensure ethical sourcing and documentation of this compound analogs for structure-activity relationship (SAR) studies?
Methodological Answer: Procure compounds from vendors with ISO 9001 certification and material safety data sheets (MSDS). Document synthetic routes and stereochemical configurations to prevent misattribution. For novel analogs, submit patent disclosures prior to publication to balance open science and intellectual property rights .
Q. How can researchers validate this compound’s mechanism of action when conflicting hypotheses exist in the literature?
Methodological Answer: Employ orthogonal assays (e.g., CRISPR knockdown, chemical probes) to test competing hypotheses. Use Bayesian meta-analysis to weight evidence from prior studies. Collaborate with independent labs for blind validation and pre-register hypotheses on platforms like Open Science Framework (OSF) to reduce bias .
Data Presentation Guidelines
Q. What formats are optimal for presenting comparative efficacy data of this compound derivatives in peer-reviewed journals?
Methodological Answer: Use standardized tables to report IC50 values, confidence intervals, and statistical significance (e.g., asterisks for p-values). Include radar charts for multi-parameter comparisons (e.g., efficacy, toxicity, solubility). For structural data, provide crystallographic information files (CIFs) and PDB IDs in supplementary materials. Follow IUPAC nomenclature to avoid ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
